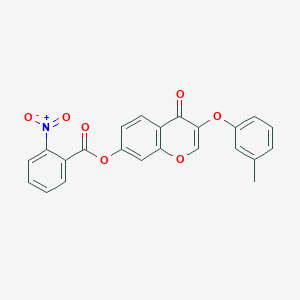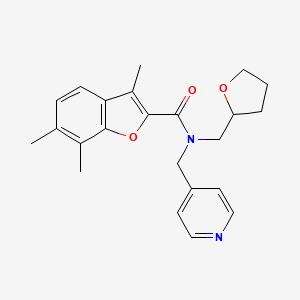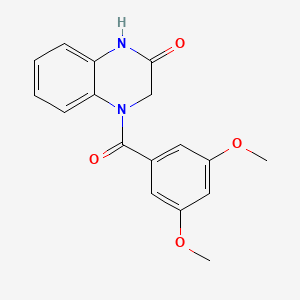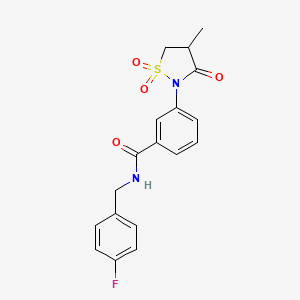![molecular formula C23H36N2O4 B4989104 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide](/img/structure/B4989104.png)
2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which are used to block the activity of BTK, a key protein involved in B-cell signaling pathways.
作用机制
BTK is a key protein involved in B-cell receptor (BCR) signaling pathways, which are critical for the survival and proliferation of B-cells. 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide binds to the ATP-binding site of BTK, preventing its activity and downstream signaling pathways. This leads to decreased proliferation and survival of B-cells, which can ultimately result in the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on BTK activity and downstream signaling pathways in preclinical models of B-cell malignancies. This leads to decreased proliferation and survival of B-cells, which can ultimately result in the death of cancer cells. Additionally, this compound has been shown to have minimal off-target effects, suggesting that it may have a favorable safety profile.
实验室实验的优点和局限性
One of the major advantages of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide is its potency and selectivity for BTK, which makes it an attractive candidate for the treatment of B-cell malignancies. Additionally, this compound has been shown to have minimal off-target effects, suggesting that it may have a favorable safety profile. However, one limitation of this compound is its limited solubility, which may pose challenges in the formulation and delivery of the drug.
未来方向
There are several future directions for the development of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide. One potential direction is the combination of this compound with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway, which have been shown to have synergistic effects in preclinical models of B-cell malignancies. Additionally, this compound may be studied in combination with immunotherapies, such as checkpoint inhibitors, which have shown promising results in the treatment of B-cell malignancies. Finally, the development of more potent and selective BTK inhibitors may further improve the efficacy and safety profile of this class of drugs.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. It has been extensively studied in preclinical models of CLL, MCL, and DLBCL, and has been shown to have potent inhibitory effects on BTK activity and downstream signaling pathways. This compound has several advantages, including its potency and selectivity for BTK, as well as its minimal off-target effects. However, its limited solubility may pose challenges in the formulation and delivery of the drug. There are several future directions for the development of this compound, including the combination with other targeted therapies and immunotherapies, as well as the development of more potent and selective BTK inhibitors.
合成方法
The synthesis of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide involves several steps, including the reaction of 2-amino-5-methoxybenzoic acid with 2-bromoethyl isopropyl ether, followed by the reaction with 1-cyclopentyl-4-piperidinol and 4-dimethylaminopyridine. The resulting product is then subjected to a series of purification steps to obtain the final compound, this compound.
科学研究应用
2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells.
属性
IUPAC Name |
2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxy-N-(2-propan-2-yloxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O4/c1-17(2)28-15-12-24-23(26)21-16-20(27-3)8-9-22(21)29-19-10-13-25(14-11-19)18-6-4-5-7-18/h8-9,16-19H,4-7,10-15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLVSKWGDAECIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCNC(=O)C1=C(C=CC(=C1)OC)OC2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4989023.png)
![1-{2-[2-(4-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4989025.png)
![2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4989038.png)

![3-chloro-N-(2-methoxyethyl)-4-({1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4989054.png)
![6-[4-(diethylamino)phenyl]-8,8-dimethyl-5,7,8,9-tetrahydrobenzo[c]phenanthridin-10(6H)-one](/img/structure/B4989058.png)
![N-{2-[2-(mesityloxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4989063.png)
![4-[(4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)carbonyl]pyridine trifluoroacetate](/img/structure/B4989071.png)



![N-[1-(4-fluorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-4-nitro-N-phenylbenzamide](/img/structure/B4989087.png)

![4-bromo-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4989100.png)